molecular formula C23H19BrN2O3 B14922420 4-(6-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N,N-diethylbenzamide

4-(6-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N,N-diethylbenzamide

Cat. No.: B14922420
M. Wt: 451.3 g/mol
InChI Key: QECPITNURGKMEC-UHFFFAOYSA-N
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Description

4-[6-BROMO-1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]-N~1~,N~1~-DIETHYLBENZAMIDE is a complex organic compound that belongs to the class of benzo[de]isoquinoline derivatives This compound is characterized by the presence of a bromine atom, a dioxo group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-BROMO-1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]-N~1~,N~1~-DIETHYLBENZAMIDE typically involves the following steps:

    Formation of the Dioxo Group: The dioxo group is introduced through oxidation reactions, often using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Amidation: The final step involves the formation of the benzamide moiety through amidation reactions. This can be achieved by reacting the intermediate compound with diethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[6-BROMO-1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]-N~1~,N~1~-DIETHYLBENZAMIDE undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The dioxo group can be reduced to hydroxyl groups using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo further oxidation to form more complex derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Reduction: Formation of hydroxyl derivatives.

    Oxidation: Formation of more oxidized derivatives with additional functional groups.

Scientific Research Applications

4-[6-BROMO-1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]-N~1~,N~1~-DIETHYLBENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules and as a chemosensor for various ions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 4-[6-BROMO-1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]-N~1~,N~1~-DIETHYLBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. Additionally, its fluorescent properties allow it to act as a probe for detecting specific ions or biomolecules.

Comparison with Similar Compounds

Similar Compounds

    4-(6-Bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of the benzamide moiety.

    2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives: Compounds with amino groups that exhibit different chemical and biological properties.

    2-Butyl-6-hydroxy-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-diazonium: A derivative with a diazonium group and different functional properties.

Uniqueness

4-[6-BROMO-1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]-N~1~,N~1~-DIETHYLBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its bromine atom, dioxo group, and benzamide moiety contribute to its versatility in various applications, making it a valuable compound in scientific research and industrial processes.

Properties

Molecular Formula

C23H19BrN2O3

Molecular Weight

451.3 g/mol

IUPAC Name

4-(6-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)-N,N-diethylbenzamide

InChI

InChI=1S/C23H19BrN2O3/c1-3-25(4-2)21(27)14-8-10-15(11-9-14)26-22(28)17-7-5-6-16-19(24)13-12-18(20(16)17)23(26)29/h5-13H,3-4H2,1-2H3

InChI Key

QECPITNURGKMEC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)N2C(=O)C3=C4C(=C(C=C3)Br)C=CC=C4C2=O

Origin of Product

United States

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